
4-Amino-2-fluorophenol
Overview
Description
4-Amino-2-fluorophenol (CAS: 399-96-2) is a fluorinated aromatic compound with the molecular formula C₆H₆FNO and a molecular weight of 127.12 g/mol. Structurally, it features a hydroxyl group at position 1, an amino group at position 4, and a fluorine atom at position 2 (ortho to the hydroxyl group). This configuration imparts unique electronic and steric properties, making it a versatile building block in organic synthesis and drug discovery .
Preparation Methods
Nitro Group Reduction
Catalytic Hydrogenation of 2-Fluoro-4-nitrophenol
The reduction of 2-fluoro-4-nitrophenol to 4-amino-2-fluorophenol via catalytic hydrogenation is a widely employed method. This approach leverages palladium- or platinum-based catalysts under hydrogen gas to achieve high yields.
Procedure :
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Starting Material : 2-Fluoro-4-nitrophenol.
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Catalyst : 10% Pd/C or PtO₂.
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Conditions : Hydrogen atmosphere (2–20 bar), ethanol or methanol solvent, 25–80°C, 12–24 hours .
Mechanistic Insight :
The nitro group (-NO₂) is selectively reduced to an amine (-NH₂) while preserving the fluorine substituent. Catalyst choice and solvent polarity critically influence reaction efficiency. For instance, ethanol enhances hydrogen solubility, accelerating reduction .
Industrial Scalability :
Continuous-flow hydrogenation reactors improve mass transfer and safety, enabling throughputs exceeding 100 kg/batch .
Hydrolysis of Protected Precursors
Alkaline Hydrolysis of Carbonate Esters
A high-yielding method involves hydrolyzing ethyl (5-amino-2-fluorophenyl) carbonate under basic conditions.
Procedure :
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Starting Material : Ethyl (5-amino-2-fluorophenyl) carbonate.
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Reagents : Aqueous NaOH (20–30%), hydrosulfite (Na₂S₂O₄).
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Conditions : 35–40°C, 4–6 hours, followed by HCl neutralization .
Advantages :
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Minimal byproducts due to selective hydrolysis.
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Scalable with standard reactor setups.
Limitations :
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Requires synthesis of the carbonate precursor, adding steps.
Fluorination via Sulfonation-Desulfonation
Directed Fluorination of Sulfonated Intermediates
This method introduces fluorine at the ortho position relative to the hydroxyl group through sulfonation, fluorination, and desulfonation.
Procedure :
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Sulfonation : Treat 4-nitrophenol with concentrated H₂SO₄ to form 4-nitro-2-sulfophenol.
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Fluorination : React with xenon difluoride (XeF₂) in HF, substituting the sulfonic group with fluorine.
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Desulfonation : Reflux in dilute H₂SO₄ to remove the sulfonic group.
Conditions :
Applications :
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Suitable for substrates sensitive to direct electrophilic fluorination.
Diazonium Salt Fluorination (Balz-Schiemann Reaction)
Diazotization and Fluoroborate Decomposition
This classical method generates aryl fluorides via diazonium tetrafluoroborates.
Procedure :
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Diazotization : Treat 4-amino-2-nitrophenol with NaNO₂ and HCl at 0–5°C.
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Tetrafluoroborate Formation : Precipitate diazonium tetrafluoroborate (Ar-N₂⁺BF₄⁻).
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Thermal Decomposition : Heat to 120–150°C to yield 2-fluoro-4-nitrophenol.
Yield :
Challenges :
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Handling explosive diazonium intermediates requires specialized equipment.
Comparative Analysis of Methods
Key Observations :
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Nitro Reduction offers the best balance of yield and scalability.
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Sulfonation-Fluorination is cost-effective but involves multiple steps.
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Balz-Schiemann is limited by safety concerns but useful for niche applications.
Industrial Considerations
Waste Management
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Pd/C Catalyst Recycling : Thermal regeneration restores activity, reducing costs .
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XeF₂ Recovery : Distillation recovers unreacted XeF₂, minimizing waste .
Process Optimization
Chemical Reactions Analysis
4-Amino-2-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The amino and fluorine groups can participate in substitution reactions, forming derivatives useful in organic synthesis.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Alkylation: The phenolic hydroxyl group and the amino group can react with alkyl halides to form alkylated products.
Common reagents used in these reactions include alkyl halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-2-fluorophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fungicides and dyes.
Biology: The compound can be used in biochemical studies to understand the interactions of fluorinated phenols with biological systems.
Industry: The compound is used in the production of disinfectants, epoxy resins, and preservatives.
Mechanism of Action
The mechanism of action of 4-Amino-2-fluorophenol involves its ability to undergo substitution reactions due to the presence of amino and fluorine groups. These functional groups allow the compound to interact with various molecular targets, facilitating the formation of new chemical bonds and products. The exact pathways depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Structural Analogues
The following compounds are structurally related to 4-amino-2-fluorophenol, differing in substituent type, position, or halogenation:
Compound | Substituent Positions | Halogen | CAS Number | Key Structural Difference |
---|---|---|---|---|
This compound | -OH (1), -NH₂ (4), -F (2) | F | 399-96-2 | Reference compound |
2-Amino-4-fluorophenol | -OH (1), -NH₂ (2), -F (4) | F | 399-97-3 | Amino and fluorine positions swapped |
4-Amino-2-chlorophenol | -OH (1), -NH₂ (4), -Cl (2) | Cl | 1122-03-6* | Chlorine replaces fluorine |
5-Amino-2,4-difluorophenol | -OH (1), -NH₂ (5), -F (2, 4) | F, F | 113512-71-3 | Additional fluorine at position 4 |
4-Aminophenol | -OH (1), -NH₂ (4) | None | 123-30-8 | No halogen substituent |
Physicochemical Properties
Key Observations :
- Halogen substitution impacts melting points.
- Chlorinated analogues (e.g., 4-amino-2-chlorophenol) exhibit higher molecular weights but comparable reactivity in substitution reactions .
This compound
- Coupling Reactions : Reacts with pyridyl chlorides (e.g., 3,4-dichloropicolinamide) in the presence of potassium tert-butoxide to form aryl ethers (72–79% yields) .
- Amide Formation : Used to synthesize amide derivatives (e.g., (±)-9s, (±)-9t) via microwave-assisted reactions with pyrimidines .
4-Amino-2-chlorophenol
- Bioactivation: Undergoes cytochrome P450-mediated oxidation to nephrotoxic quinone imines, limiting its therapeutic applications compared to fluorinated analogues .
4-Aminophenol
- Electrophilic Substitution : Lacks halogen-directed regioselectivity, making it less versatile in complex syntheses compared to fluorinated derivatives .
Toxicity Profiles
Biological Activity
4-Amino-2-fluorophenol (4-A2FP) is a halogenated aromatic amine that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound, characterized by its amino and fluorine substituents on the phenolic ring, exhibits unique properties that may influence its interaction with biological systems. This article reviews the biological activity of 4-A2FP, focusing on its anticancer properties, toxicity, and potential applications in pharmaceuticals.
This compound has the molecular formula C6H6FNO and a molecular weight of 143.12 g/mol. Its structure features a fluorine atom at the ortho position relative to the amino group, which can enhance lipophilicity and membrane permeability, potentially increasing its bioactivity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-A2FP. For instance, it has been investigated for its cytotoxic effects against various cancer cell lines. A notable study assessed the compound's efficacy against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF). The results indicated an IC50 value of 446.68 µg/mL, suggesting significant cytotoxicity towards cancer cells while showing lesser effects on normal human gingival fibroblasts (NHGF) with an IC50 of 977.24 µg/mL .
Table 1: Cytotoxicity of this compound Against Various Cell Lines
Cell Line | IC50 (µg/mL) |
---|---|
TSCCF | 446.68 |
NHGF | 977.24 |
The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by DAPI staining which revealed morphological changes indicative of apoptotic bodies in treated TSCCF cells .
Toxicity Profiles
Despite its potential therapeutic benefits, the toxicity profile of 4-A2FP warrants careful consideration. Fluorinated compounds have been associated with various toxicological effects due to their ability to interfere with metabolic pathways. For example, organofluorine compounds can inhibit key enzymes involved in cellular respiration, leading to metabolic disruptions .
A review highlighted that compounds like 4-A2FP could potentially disrupt the citric acid cycle by inhibiting aconitase through metabolites such as fluoroacetate . This raises concerns regarding the environmental and health impacts of exposure to such compounds.
Structure-Activity Relationships
The biological activity of 4-A2FP is influenced by its molecular structure. Studies suggest that modifications in the phenolic ring can significantly affect its binding affinity and efficacy against specific biological targets. For instance, variations in substitution patterns on the aromatic ring have been shown to alter the compound's interaction with macrophage migration inhibitory factor (MIF), a target involved in inflammatory responses .
Table 2: Structure-Activity Relationships for Halogenated Phenols
Compound | Binding Affinity (Kd) | Activity Type |
---|---|---|
This compound | High | Anticancer |
Other halogenated phenols | Variable | Antimicrobial/Anti-inflammatory |
Case Studies
Several case studies have documented the application of 4-A2FP in drug development:
- Anticancer Applications : Research has demonstrated that derivatives of 4-A2FP exhibit potent anticancer activity against leukemia cell lines, suggesting its potential as a lead compound for developing new cancer therapies .
- Pharmaceutical Formulations : The compound has been explored as a precursor for synthesizing more complex pharmaceuticals due to its favorable chemical properties and potential biological activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Amino-2-fluorophenol, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves regioselective nitration followed by hydrogenation and cyclization. For example, in the synthesis of quinazolinone derivatives, this compound is introduced via etherification using phosphorous oxychloride, achieving a 48% overall yield . Optimization of reaction temperature (40–80°C) and pH (neutral to mildly acidic) is critical to minimize side reactions like oxidation of the amine group. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product at >97% purity .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of HPLC (C18 column, methanol/water mobile phase) for purity assessment (>98% ) and NMR (¹H/¹³C) to confirm structural integrity. The fluorine substituent at the 2-position generates distinct splitting patterns in ¹H NMR (e.g., coupling constants ~8–12 Hz for aromatic protons). FT-IR can validate functional groups (N-H stretch at ~3400 cm⁻¹, O-H at ~3200 cm⁻¹) . Mass spectrometry (ESI-MS) should show a molecular ion peak at m/z = 127.12 (C₆H₆FNO) .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : The compound is sensitive to light and oxidation due to its phenolic -OH and aromatic amine groups. Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials. Stability tests show <5% degradation over 6 months under these conditions. For long-term storage, hydrochloride salts (e.g., this compound HCl) are preferred, as they exhibit enhanced stability .
Advanced Research Questions
Q. How can this compound be utilized in the synthesis of bioactive molecules, such as sigma-2 receptor ligands?
- Methodological Answer : The compound serves as a fluorinated phenolic building block in multi-step syntheses. For example, it undergoes nucleophilic aromatic substitution with chlorinated quinazolinones to form ether-linked intermediates (e.g., amide 14 ). Key parameters include controlling reaction stoichiometry (1:1.2 molar ratio of this compound to electrophile) and using catalysts like K₂CO₃ in DMF at 80°C. The fluorine atom enhances bioavailability by modulating lipophilicity (LogP ~1.2) and metabolic stability .
Q. What strategies resolve contradictions in reported reactivity or spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or HPLC data often arise from isomerization or residual solvents. For instance, trace acetic acid in reactions can protonate the amine, altering retention times in HPLC. To mitigate:
- Perform 2D NMR (COSY, HSQC) to confirm regiochemistry (e.g., distinguishing 2- vs. 4-fluorine substitution ).
- Use GC-MS to identify volatile impurities.
- Cross-validate with computational methods (DFT calculations for NMR chemical shifts) .
Q. How does this compound participate in metal coordination chemistry, and what are its implications for catalytic applications?
- Methodological Answer : The amine and hydroxyl groups act as bidentate ligands, forming 5-membered chelate rings with transition metals (e.g., Cu²⁺, Fe³⁺). In catalytic systems, such complexes enhance oxidative coupling reactions (e.g., Suzuki-Miyaura). Optimize metal-to-ligand ratios (1:2 for Cu) in ethanol/water at pH 7–7. EXAFS and cyclic voltammetry are recommended to study coordination geometry and redox behavior .
Q. What analytical challenges arise in quantifying trace degradation products of this compound, and how are they addressed?
- Methodological Answer : Degradation products like 2-fluoro-1,4-benzoquinone imine can interfere with UV-Vis quantification. Solutions include:
Properties
IUPAC Name |
4-amino-2-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJQJURZHQZLNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192951 | |
Record name | Phenol, 4-amino-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20192951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
399-96-2 | |
Record name | Phenol, 4-amino-2-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-amino-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20192951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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